molecular formula C19H19FN4O B12924444 4-Fluoro-N-(1-(piperidin-4-yl)-1H-indazol-6-yl)benzamide CAS No. 823191-61-3

4-Fluoro-N-(1-(piperidin-4-yl)-1H-indazol-6-yl)benzamide

Cat. No.: B12924444
CAS No.: 823191-61-3
M. Wt: 338.4 g/mol
InChI Key: VBDBHHGTRGYISY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-N-(1-(piperidin-4-yl)-1H-indazol-6-yl)benzamide is a synthetic chemical compound designed for research purposes. It incorporates two privileged pharmacophores in medicinal chemistry: the benzamide-piperidine fragment and the indazole heterocycle . The benzoylpiperidine motif is a metabolically stable scaffold considered a bioisostere of piperazine and is found in a wide range of bioactive molecules . This structure is a known constrained pharmacophore, crucial for ligand orientation at various biological targets and is featured in potent reference compounds . Indazole derivatives are another significant class of nitrogen-containing heterocycles that have demonstrated a broad spectrum of pharmacological activities in research, including antitumor, anti-inflammatory, and antimicrobial properties . Several FDA-approved anticancer drugs, such as Pazopanib, are based on the indazole scaffold, highlighting its therapeutic potential . The strategic fusion of these two fragments into a single molecule makes this compound a compound of significant interest for investigating new chemical entities, particularly in the fields of oncology and central nervous system (CNS) disorders. Researchers can utilize this compound as a key intermediate or building block for further structural elaboration, or as a probe for studying structure-activity relationships (SAR) in drug discovery programs. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

823191-61-3

Molecular Formula

C19H19FN4O

Molecular Weight

338.4 g/mol

IUPAC Name

4-fluoro-N-(1-piperidin-4-ylindazol-6-yl)benzamide

InChI

InChI=1S/C19H19FN4O/c20-15-4-1-13(2-5-15)19(25)23-16-6-3-14-12-22-24(18(14)11-16)17-7-9-21-10-8-17/h1-6,11-12,17,21H,7-10H2,(H,23,25)

InChI Key

VBDBHHGTRGYISY-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2C3=C(C=CC(=C3)NC(=O)C4=CC=C(C=C4)F)C=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-N-(1-(piperidin-4-yl)-1H-indazol-6-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the indazole intermediate.

    Fluorination: The fluorine atom is introduced using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction between the fluorinated indazole-piperidine intermediate and a suitable benzoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-(1-(piperidin-4-yl)-1H-indazol-6-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides; electrophiles like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound, each with distinct chemical and physical properties.

Scientific Research Applications

4-Fluoro-N-(1-(piperidin-4-yl)-1H-indazol-6-yl)benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antiviral activities.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Fluoro-N-(1-(piperidin-4-yl)-1H-indazol-6-yl)benzamide involves its interaction with specific molecular targets, such as enzymes, receptors, or proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents LogP* Hydrogen Bond Donors/Acceptors
Target Compound C₁₉H₁₈FN₅O 347.38 4-Fluoro, Piperidin-4-yl, Indazole ~3.5 3 / 5
4-Chloro-N-{[1-(4-Cl-benzoyl)piperidin-4-yl]methyl}benzamide () C₂₀H₂₀Cl₂N₂O₂ 391.29 4-Chloro, Chlorobenzoyl, Piperidine ~4.2 2 / 4
CHEMBL509314 () C₅₁H₆₀F₂N₆O₂ 827.08 Dual benzamide, Long alkyl chain 11.0 4 / 6
Morpholino-nitrofuran analog () C₂₆H₂₆FN₅O₆ 523.52 Morpholino, Nitrofuran, Benzoimidazole ~4.0 3 / 8

*LogP values estimated using analogous structures.

Key Observations :

  • Piperidine vs. Morpholino: The target’s piperidine ring adopts a chair conformation (as seen in ’s analog) , which may enhance hydrophobic interactions with receptors.
  • Indazole vs. Benzoimidazole : The indazole core in the target compound provides two adjacent nitrogen atoms, enabling stronger hydrogen bonding compared to the single nitrogen in benzoimidazole derivatives (e.g., ).

Biological Activity

4-Fluoro-N-(1-(piperidin-4-yl)-1H-indazol-6-yl)benzamide is a synthetic compound that has gained attention in medicinal chemistry due to its unique structural features and significant biological activities, particularly as a potential therapeutic agent against various cancers. This article delves into the biological activity of this compound, presenting detailed research findings, case studies, and comparative data.

Chemical Structure and Properties

The compound is characterized by the presence of a fluorine atom, a piperidine ring, and an indazole moiety. The fluorine substitution is known to enhance metabolic stability and bioavailability, which are critical factors for drug development. Its molecular formula is C19H22FN4OC_{19}H_{22}FN_{4}O .

Kinase Inhibition

Research indicates that this compound acts primarily as an inhibitor of specific kinases involved in cancer signaling pathways. Notably, it has shown promise in inhibiting fibroblast growth factor receptors (FGFR), which are crucial in tumor growth and progression. The compound's ability to bind effectively to various kinase targets has been assessed through several interaction studies .

Table 1: Comparative Kinase Inhibition Data

Compound NameTarget KinaseIC50 (nM)Reference
This compoundFGFR115.0
CFI-400945PLK4<10
Compound 82aPim Kinases (Pim-1, Pim-2, Pim-3)0.4 - 1.1

Antitumor Activity

In vivo studies have demonstrated that this compound exhibits significant antitumor activity. For instance, it has been shown to delay tumor growth in xenograft models. The structure-activity relationship (SAR) studies have indicated that modifications in the indazole scaffold can significantly affect its potency against different cancer cell lines .

Case Study: Antitumor Efficacy
A study involving the administration of this compound in mouse models revealed a notable reduction in tumor size compared to control groups. The compound was administered at varying doses, and results indicated a dose-dependent response with an IC50 value of approximately 640 nM against colon cancer cell lines .

The mechanism by which this compound exerts its biological effects involves the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it disrupts the FGFR-mediated signaling cascade, leading to reduced cellular proliferation and increased apoptosis in cancer cells .

Structural Similarities and Variations

Several compounds share structural similarities with this compound, which may influence their biological activity. These include:

Table 2: Related Compounds and Their Activities

Compound NameStructure FeaturesBiological Activity
N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)-benzamideIndazole core, trifluoromethyl groupAntifungal activity
6-(3-methoxyphenyl)-1H-indazol-3-amineIndazole core with amine substitutionFGFR inhibitor
N-[5-(3,5-difluorophenyl)methyl]-1H-indazol derivativesIndazole core with difluorophenyl groupKinase inhibitors

These compounds highlight the diversity within indazole derivatives while underscoring the unique features of this compound that may contribute to its distinct biological profile .

Q & A

Q. How can researchers optimize the synthesis of 4-Fluoro-N-(1-(piperidin-4-yl)-1H-indazol-6-yl)benzamide to improve yield and purity?

  • Methodological Answer: Key steps include selecting appropriate coupling agents (e.g., triphosgene for cyclization ), optimizing reaction time and temperature to avoid side reactions (e.g., over-debenzoylation ), and using excess amine equivalents to trap HCl byproducts . Purification via column chromatography (chloroform:methanol = 3:1) is effective for isolating the final product . Statistical Design of Experiments (DoE) can systematically reduce trial iterations while accounting for variables like solvent choice and catalyst loading .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer: Use 1H/13C NMR to confirm the piperidinyl-indazole scaffold and fluorine substitution . High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., calculated for C20H18FN4O: 349.1467) . HPLC-PDA (with ammonium acetate buffer, pH 6.5) ensures purity >95% and detects residual solvents . X-ray crystallography may resolve ambiguities in regiochemistry for analogs .

Q. What are the common challenges in purifying intermediates during synthesis?

  • Methodological Answer: Air-sensitive intermediates (e.g., free-base amines) require inert atmospheres . Hydrochloride salt formation improves stability for intermediates prone to oxidation . For polar byproducts, reverse-phase flash chromatography (C18 column, acetonitrile/water gradient) enhances separation .

Advanced Research Questions

Q. How do reaction mechanisms explain unexpected product formation during synthesis?

  • Methodological Answer: Mechanistic studies (e.g., via LC-MS monitoring) reveal intermediates like quaternary ammonium salts, which decompose to unexpected products (e.g., via CH3Cl elimination ). Computational modeling (DFT calculations) identifies transition states and competing pathways . For example, overuse of DBU may lead to N-dealkylation .

Q. What computational strategies predict the compound’s reactivity and binding affinity?

  • Methodological Answer: Quantum chemical calculations (e.g., Gaussian 16) model electron-density maps to predict nucleophilic/electrophilic sites . Molecular docking (AutoDock Vina) screens against kinase targets (e.g., PI3Kδ) using crystal structures (PDB: 6CP4) . MD simulations (GROMACS) assess stability of protein-ligand complexes under physiological conditions .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer: Accelerated stability studies (40°C/75% RH for 6 months) show degradation via hydrolysis of the benzamide bond . Lyophilization improves long-term storage for hygroscopic analogs . LC-MS stability assays identify major degradants (e.g., 4-fluoro-benzoic acid) .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer: Cross-validate assays (e.g., compare SPR vs. fluorescence polarization for binding affinity) . Control for batch-to-batch variability using orthogonal characterization (e.g., elemental analysis for stoichiometry) . Meta-analyses of SAR studies clarify substituent effects (e.g., fluoro vs. chloro at benzamide position) .

Q. What advanced methodologies enable scale-up from milligram to gram-scale synthesis?

  • Methodological Answer: Flow chemistry minimizes exothermic risks during nitro-group reductions (e.g., H2 over Raney Ni ). Process Analytical Technology (PAT) monitors reaction progression in real-time (e.g., in-situ FTIR for intermediate detection) . Optimize workup via liquid-liquid extraction (ethyl acetate/water) to remove metal catalysts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.